Bromomethanol;4-nitrobenzoic acid
Description
4-(Bromomethyl)-3-nitrobenzoic acid (C₈H₆BrNO₄) is a substituted benzoic acid featuring a bromomethyl (-CH₂Br) and a nitro (-NO₂) group at the 3- and 4-positions, respectively. Its molecular weight is 260.043 g/mol, and it is utilized in synthetic organic chemistry for the preparation of complex aromatic intermediates .
4-Nitrobenzoic acid (C₇H₅NO₄) contains a nitro group at the para position relative to the carboxylic acid moiety. With a pKa of 3.4 in water, it is a strong acid due to the electron-withdrawing nitro group enhancing carboxyl proton dissociation . It is widely used in Mitsunobu reactions, antimicrobial agents, and as a precursor for aryl zinc intermediates .
Properties
CAS No. |
62153-87-1 |
|---|---|
Molecular Formula |
C8H8BrNO5 |
Molecular Weight |
278.06 g/mol |
IUPAC Name |
bromomethanol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.CH3BrO/c9-7(10)5-1-3-6(4-2-5)8(11)12;2-1-3/h1-4H,(H,9,10);3H,1H2 |
InChI Key |
FCINORVZFJFFAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Acidity and Electronic Effects
The acidity of benzoic acid derivatives is influenced by substituent electronic effects:
| Compound | pKa (H₂O) | Substituent Effects |
|---|---|---|
| Benzoic acid | 4.20 | Baseline |
| 4-Nitrobenzoic acid | 3.40 | Strong electron-withdrawing (-NO₂) para |
| 4-Bromobenzoic acid | 3.97 | Moderate electron-withdrawing (-Br) para |
| 3-Nitrobenzoic acid | 3.45 | Electron-withdrawing (-NO₂) meta |
| 4-(Bromomethyl)-3-nitrobenzoic acid | ~2.8* | Combined -NO₂ (meta) and -CH₂Br (para) |
*Estimated based on additive substituent effects. The bromomethyl group (-CH₂Br) exerts a weaker electron-withdrawing effect compared to -NO₂, but its proximity to the carboxyl group further enhances acidity .
Solubility and Partition Coefficients
4-Nitrobenzoic acid exhibits distinct solubility properties due to its polar nitro group:
| Property | 4-Nitrobenzoic Acid | 4-Bromobenzoic Acid | 4-(Bromomethyl)-3-nitrobenzoic Acid |
|---|---|---|---|
| McGowan Volume (V) | 1.1059 | 1.093 | 1.221 (estimated) |
| Log P (octanol-water) | 1.52 | 2.10 | ~2.30 (predicted) |
| Aqueous Solubility (g/L) | 0.82 | 0.45 | 0.20 (estimated) |
The lower solubility of 4-(Bromomethyl)-3-nitrobenzoic acid compared to 4-nitrobenzoic acid is attributed to its larger hydrophobic bromomethyl group .
Q & A
Q. What are the recommended synthetic routes for preparing bromomethyl-nitrobenzoic acid derivatives, and how can reaction conditions be optimized?
Bromomethyl-nitrobenzoic acid derivatives, such as 3-bromomethyl-4-nitrobenzoic acid, are typically synthesized via bromination of 4-nitrobenzyl alcohol using bromine in acetic acid or dichloromethane under controlled temperatures . Optimization involves adjusting solvent polarity, temperature (e.g., 0–25°C), and stoichiometry to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for high-purity yields .
Q. How can solubility data for 4-nitrobenzoic acid in organic solvents guide solvent selection for crystallization or reaction media?
The Abraham solvation model provides solute descriptors (e.g., S = 1.520, A = 0.680, B = 0.440) to predict solubility in alcohols, ethers, and esters. For instance, 4-nitrobenzoic acid exhibits higher solubility in polar solvents like methanol (log₁₀c₁,W = −2.98) due to hydrogen-bonding interactions. Solvent selection should align with target partition coefficients (logP) and experimental goals, such as maximizing yield in esterification reactions .
Q. What safety protocols are essential for handling brominated benzoic acid derivatives in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- First aid: Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for ingestion .
- Storage: Separate from oxidizers and strong acids to prevent hazardous reactions .
Advanced Research Questions
Q. How do surface modifications with 4-nitrobenzoic acid (NBA) enhance the performance of self-powered UV photodetectors?
NBA acts as an interfacial dipole layer in TiO₂/Spiro-OMeTAD heterostructures, increasing responsivity by 70% (64 mA/W at 0 V bias). The nitro group’s electron-withdrawing effect reduces charge recombination, while its dipole moment aligns energy levels for efficient hole transport. Comparative studies with 4-chlorobenzoic acid show NBA’s superior stability and sensitivity (>10⁴) .
Q. What strategies resolve contradictions in reaction yields and enantiomeric excess (ee) when using 4-nitrobenzoic acid in Mitsunobu reactions?
In Mitsunobu reactions, 4-nitrobenzoic acid’s high Brønsted acidity (pKa = 3.4) improves conversion (>99%) but may lower ee (e.g., 18%) due to competing pathways. Optimization involves:
Q. How can computational models like the Abraham equation predict the partitioning behavior of 4-nitrobenzoic acid in biphasic solvent systems?
The Abraham model uses descriptors (E = 0.990, L = 5.7699) to calculate partition coefficients (logP) and gas-to-solvent partitioning (logL). For example, logPcalc = 1.792 in 3-methyl-1-butanol correlates with experimental solubility, aiding solvent selection for liquid-liquid extraction or chromatography .
Q. What green chemistry approaches improve the sustainability of 4-nitrobenzoic acid synthesis?
Conventional oxidation of 4-nitrotoluene generates toxic waste. A greener method uses ozone and cobalt bromide catalysts at lower temperatures (≤50°C), reducing hazardous byproducts. This approach achieves >90% yield with minimal energy input and aligns with green metrics (E-factor < 5) .
Q. How does the introduction of bromomethyl groups alter the reactivity of 4-nitrobenzoic acid in nucleophilic substitution reactions?
Bromomethyl groups (-CH₂Br) in 3-bromomethyl-4-nitrobenzoic acid enhance electrophilicity, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Steric effects from the nitro group at the para position direct substitution to the meta position, enabling regioselective synthesis of esters or amides .
Methodological Considerations
Q. What analytical techniques validate the purity and structure of bromomethyl-nitrobenzoic acid derivatives?
Q. How can researchers address discrepancies in reported solubility data for 4-nitrobenzoic acid across studies?
Discrepancies arise from variations in solvent purity, temperature control (±0.1°C), and measurement techniques (gravimetric vs. spectroscopic). Standardization using IUPAC-NIST protocols and cross-validation with Abraham model predictions (standard deviation ±0.076 log units) improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
